REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][N:9]2[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[N:10]2)[C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=2[N:3]=1>[Pd].CO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][N:9]2[CH:13]=[C:12]([NH2:14])[CH:11]=[N:10]2)[C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=2[N:3]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under H2-atmosphere at rt for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over celite
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the desired compound at 40° C. in DCM (60 mL)
|
Type
|
FILTRATION
|
Details
|
filtering off the insoluble impurities
|
Type
|
ADDITION
|
Details
|
By adding heptane (150 mL) to the remaining solution
|
Type
|
CUSTOM
|
Details
|
the title compound precipitated out as a pink solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=C(N1CCN1N=CC(=C1)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |